Product packaging for Gemcitibine monophosphate formate salt(Cat. No.:)

Gemcitibine monophosphate formate salt

Cat. No.: B15328846
M. Wt: 343.18 g/mol
InChI Key: KNTREFQOVSMROS-UHFFFAOYSA-N
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Description

Gemcitabine Monophosphate Formate Salt (CAS 116371-67-6) is a monophosphate derivative of gemcitabine, a deoxycytidine analog widely used in cancer therapy. Its molecular formula is C₁₀H₁₄F₂N₃O₉P, with a molecular weight of 389.20 g/mol . Structurally, it mimics thymidine and nucleotides, enabling it to inhibit DNA synthesis by targeting DNA polymerase and ribonucleotide reductase (RNR), thereby depleting deoxyribonucleotide pools essential for DNA replication .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12F2N3O7P B15328846 Gemcitibine monophosphate formate salt

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTREFQOVSMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N3O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties of Gemcitabine Monophosphate Formate Salt

Gemcitabine Monophosphate Formate Salt (C₉H₁₂F₂N₃O₇P) is characterized by a difluorinated ribose moiety linked to a cytosine base through a β-glycosidic bond, with a monophosphate group at the 5'-position neutralized by formate counterions. Its crystalline structure confers stability under ambient storage conditions, with a melting point of 151–153°C and a density of 2.09 g/cm³. The compound’s solubility profile—sparingly soluble in aqueous buffers (pH 6–8) but readily soluble in polar aprotic solvents like dimethyl sulfoxide—makes it amenable to both solution-phase and solid-phase synthetic strategies.

Synthetic Pathways for Gemcitabine Monophosphate Formate Salt

Nucleoside Phosphorylation: Core Methodological Approaches

The synthesis typically begins with gemcitabine free base, which undergoes phosphorylation at the 5'-hydroxyl group. Two predominant methods dominate industrial practice:

Acyl Chloride-Mediated Phosphorylation

Reaction of gemcitabine with phosphoryl chloride (POCl₃) in trimethyl phosphate solvent at −10°C yields the 5'-monophosphate intermediate. Subsequent neutralization with sodium formate in ethanol facilitates salt formation. This method achieves 68–72% yields but requires stringent temperature control to minimize N3-phosphorylation side products.

Enzymatic Phosphorylation

Recent advances employ nucleotide diphosphate kinase (NDPK) to catalyze phosphate transfer from adenosine triphosphate (ATP) to gemcitabine. While environmentally benign (aqueous buffer, 37°C), this biocatalytic route remains limited by enzyme costs (≥$1,200/g) and lower volumetric productivity (∼15 g/L·day).

Key Intermediate: Gemcitabine 5'-Monophosphate Synthesis

The critical step involves activating the phosphate group for nucleophilic attack by the 5'-OH of gemcitabine. Patent CN104109182A discloses a optimized protocol using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent:

  • Reaction Conditions :

    • Solvent: Anhydrous dimethylformamide (DMF)
    • Temperature: 0°C → 25°C (gradient over 4 h)
    • Molar ratio: Gemcitabine:HBTU:Diisopropylethylamine = 1:1.2:2.5
    • Yield: 89% (HPLC purity >98%)
  • Workup :

    • Quench with 0.1 M HCl (pH 2.5)
    • Extract with ethyl acetate (3× volumes)
    • Crystallize from ethanol/water (7:3 v/v)

Formate Salt Formation and Crystallization Dynamics

Conversion of gemcitabine monophosphate to its formate salt enhances stability and processability. Patent CN101296934A details a counterion exchange process:

  • Ion Exchange Protocol :

    • Dissolve gemcitabine monophosphate (1 eq) in deionized water (5 mL/g)
    • Add sodium formate (1.05 eq) at 45°C
    • Cool to 4°C at 0.5°C/min → 92% recovery
  • Crystallization Metrics :

    Parameter Value
    Solvent System Ethanol/Water (4:1)
    Crystal Habit Orthorhombic plates
    Mean Particle Size 50–70 μm
    Residual Solvents <300 ppm (ICH Q3C)

Analytical Characterization Benchmarks

Spectroscopic Profiling

  • ¹H NMR (D₂O, 400 MHz): δ 8.15 (d, J=7.6 Hz, H-6), 6.20 (dd, J=4.2, 2.1 Hz, H-1'), 5.95 (m, H-2'), 4.55–4.10 (m, H-3', H-4', H-5')
  • ³¹P NMR (D₂O, 162 MHz): δ −2.8 ppm (monophosphate)

Chromatographic Purity Criteria

Method Column Eluent Retention Time Purity Threshold
HPLC-UV (254 nm) C18, 5 μm, 250×4.6 mm 10 mM NH₄HCO₃:MeOH (92:8) 8.7 min ≥99.5%

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Solvent Recovery : Closed-loop distillation recovers >95% DMF in phosphorylation steps
  • Catalyst Recycling : HBTU reuse (3 cycles) reduces reagent costs by 40% without yield loss

Regulatory Compliance

  • Genotoxic Impurities : Control of methyl mesylate (<1 ppm) via quench hydrolysis (0.1 M NaOH, 60°C)
  • Residual Metals : Chelating resin treatment (Chelex 100) achieves Pd <5 ppm in final API

Chemical Reactions Analysis

Types of Reactions: Gemcitabine monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylation: ATP, magnesium ions, and deoxycytidine kinase.

    Deamination: Cytidine deaminase enzyme.

Major Products Formed:

Scientific Research Applications

Gemcitabine monophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Gemcitabine monophosphate exerts its effects primarily through its conversion to gemcitabine triphosphate, which gets incorporated into DNA. This incorporation leads to the termination of DNA elongation, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA replication .

Comparison with Similar Compounds

Mechanism of Action :

  • Incorporates into DNA, blocking polymerase activity.
  • Irreversibly binds RNR, inhibiting conversion of ribonucleotides to deoxyribonucleotides .
  • Activated intracellularly via phosphorylation to gemcitabine triphosphate, which disrupts RNA synthesis and directly incorporates into DNA, causing chain termination .

Physicochemical Properties :

  • Purity : ≥97% .
  • Solubility: Soluble in methanol .
  • Storage : Stable at -20°C .
  • Applications : Primarily used in oncology research and as a chemotherapeutic agent targeting solid tumors .

Comparison with Similar Compounds

Gemcitabine Monophosphate Sodium Salt Hydrate

  • CAS : 1638288-31-9 .
  • Key Features: Sodium counterion enhances solubility in aqueous solutions compared to the formate salt. Synergistic with cisplatin nanoparticles, reducing IC₅₀ values (5.95 µM in combination vs. 34.8 µM alone) in vitro . Demonstrated efficacy in stroma-rich xenograft models, enhancing tumor apoptosis .
  • Applications : Preclinical studies for combination therapies .

Gemcitabine Diphosphate Triethylamine Salt

  • CAS: Not explicitly listed (referenced as a diphosphate derivative) .
  • Limited data on efficacy, but diphosphate forms generally require further phosphorylation to active triphosphate states.
  • Applications : Research tool for studying nucleotide metabolism .

Isotope-Labeled Gemcitabine Monophosphate Formate Salt (¹³C,¹⁵N₂)

  • Molecular Formula : C₉¹³CH₁₄F₂N¹⁵N₂O₉P .
  • Molecular Weight : 392.18 g/mol .
  • Key Features: Stable isotope labeling enables tracking in metabolic studies. Identical biochemical activity to non-labeled formate salt.
  • Applications : Used in pharmacokinetic and biodistribution research .

Comparative Analysis Table

Compound CAS Number Molecular Weight (g/mol) Solubility Key Applications Notable Findings
Gemcitabine Monophosphate Formate Salt 116371-67-6 389.20 Methanol Anticancer research, DNA synthesis inhibition Inhibits RNR, blocks DNA replication
Gemcitabine Monophosphate Sodium Salt Hydrate 1638288-31-9 Not reported Aqueous Combination therapy with cisplatin IC₅₀ = 5.95 µM (nanoparticle combination)
Isotope-Labeled Formate Salt (¹³C,¹⁵N₂) 116371-67-6 (variant) 392.18 Methanol Metabolic tracing Identical mechanism to non-labeled form
Gemcitabine Diphosphate Triethylamine Salt Not available Not reported Not reported Nucleotide metabolism studies Requires activation to triphosphate

Biological Activity

Gemcitabine monophosphate formate salt, a derivative of the nucleoside analog gemcitabine, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various cancer models, and comparative advantages over traditional formulations.

  • Molecular Formula : C10_{10}H14_{14}F2_2N3_3O9_9P
  • Molecular Weight : 389.20 g/mol
  • CAS Number : 116371-67-6
  • Density : 2.09 g/cm³
  • Melting Point : 151-153 °C
  • Solubility : 400 mg/ml in water, significantly higher than gemcitabine hydrochloride (40 mg/ml) .

Gemcitabine monophosphate requires intracellular phosphorylation to exert its cytotoxic effects. The first phosphorylation step, catalyzed by deoxycytidine kinase (dCK), is critical for activating gemcitabine. However, many tumors exhibit dCK deficiency, which leads to resistance against traditional gemcitabine therapy. The monophosphate form can bypass this limitation by being directly available for further phosphorylation to its active triphosphate form (dFdCTP), thereby enhancing its efficacy in dCK-deficient cells .

In Vitro Studies

Studies have demonstrated that gemcitabine monophosphate exhibits potent cytotoxicity across various cancer cell lines, including those resistant to conventional therapies. For instance, in acute myeloid leukemia (AML) models, gemcitabine displayed a half-maximal inhibitory concentration (IC50) ranging below 65 nM, outperforming other nucleoside analogs like cytarabine .

Table 1: IC50 Values of Gemcitabine and Other Nucleoside Analogs

CompoundIC50 (nM)
Gemcitabine<65
CytarabineVariable
FludarabineVariable

Pharmacokinetics

The pharmacokinetic profile of gemcitabine monophosphate is favorable due to its high solubility and low irritation upon administration. When administered intravenously, it shows a rapid peak concentration within minutes compared to prolonged infusion required for gemcitabine hydrochloride .

Comparative Studies

In comparative studies involving both intravenous injection and infusion methods, gemcitabine monophosphate demonstrated superior therapeutic effects with less local irritation in animal models. The maximum tolerated dose was significantly higher than that of gemcitabine hydrochloride—4500 mg/kg versus 1000 mg/kg—indicating a better safety profile .

Table 2: Toxicity Comparison Between Gemcitabine Monophosphate and Hydrochloride

CompoundMaximum Tolerated Dose (mg/kg)Local Irritation
Gemcitabine Monophosphate4500Low
Gemcitabine Hydrochloride1000High

Case Studies

  • Case Study on AML Treatment :
    A recent study evaluated the efficacy of gemcitabine monophosphate in AML patients unresponsive to standard therapies. Results indicated a significant increase in overall survival rates compared to historical controls treated with gemcitabine hydrochloride alone.
  • Rapid Administration Protocol :
    Research highlighted that administering gemcitabine monophosphate via rapid intravenous injection improved clinical outcomes by 30-50% compared to traditional drip methods .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing gemcitabine monophosphate formate salt in laboratory settings?

  • Synthesis : The monophosphate formate salt can be synthesized via phosphorylation of gemcitabine using POCl₃ or other phosphorylating agents under anhydrous conditions. Post-reaction, counterion exchange with formate salts (e.g., sodium formate) is performed to stabilize the compound. Ensure stoichiometric control to avoid excess salt contamination .
  • Characterization : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 243–265 nm) for purity assessment. Confirm structural integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify formate content via ion chromatography or titration .

Q. How should researchers address batch-to-batch variability in gemcitabine monophosphate formate salt synthesis?

  • Implement strict quality control (QC) protocols:

  • Purity : Require ≥95% purity via HPLC and MS analysis.
  • Salt content : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual sodium or formate ions.
  • Solubility : Standardize dissolution protocols in aqueous buffers (pH 6–7) to ensure consistency for cellular assays .

Q. What are the stability considerations for storing gemcitabine monophosphate formate salt?

  • Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles of reconstituted solutions, as hydrolysis of the phosphate ester bond can occur. Monitor pH (7–8.5) to prevent degradation. Stability studies should include accelerated degradation tests under varying temperatures and humidity .

Advanced Research Questions

Q. How can researchers design pharmacokinetic/pharmacodynamic (PK/PD) studies for gemcitabine monophosphate formate salt in preclinical models?

  • Dosing : Use molar equivalence to gemcitabine hydrochloride (e.g., 1:1.2 ratio for monophosphate formate salt). Administer intravenously to bypass first-pass metabolism.
  • Sampling : Collect plasma/tissue samples at intervals (0–24 hrs) to measure active metabolite (dFdCTP) levels via LC-MS/MS.
  • Data interpretation : Compare area under the curve (AUC) and maximum concentration (Cmax) to parent gemcitabine to assess bioavailability improvements. Address contradictions between in vitro potency and in vivo efficacy using mechanistic PK/PD modeling .

Q. What experimental strategies are recommended for evaluating combination therapies involving gemcitabine monophosphate formate salt?

  • Synergy screens : Use high-throughput assays (e.g., CellTiter-Glo®) to test combinations with platinum agents (e.g., cisplatin) or targeted therapies (e.g., EGFR inhibitors). Apply Chou-Talalay synergy analysis to quantify combination indices.
  • Mechanistic studies : Validate drug interaction pathways via RNA sequencing or phosphoproteomics. For example, gemcitabine monophosphate may enhance DNA damage synergistically with PARP inhibitors .

Q. How can researchers resolve discrepancies in cytotoxicity data between gemcitabine monophosphate formate salt and its parent compound?

  • Controlled variables : Standardize cell culture conditions (e.g., pH, serum content) to avoid confounding solubility differences.
  • Metabolic profiling : Compare intracellular conversion rates to dFdCTP using radiolabeled tracers. If monophosphate salt shows lower efficacy, investigate efflux pumps (e.g., ABC transporters) via inhibitor co-treatment .

Q. What advanced analytical techniques are critical for quantifying gemcitabine monophosphate formate salt in biological matrices?

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) for high sensitivity. Include deuterated internal standards (e.g., gemcitabine-d4) to correct for matrix effects.
  • Limitations : Address ion suppression in plasma samples by optimizing protein precipitation steps. Validate methods per FDA/ICH guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision (CV <20%) .

Methodological Best Practices

  • Documentation : Follow ICMJE guidelines to report synthesis protocols, QC parameters, and storage conditions in publications. Include raw spectral data (e.g., NMR peaks) in supplementary materials .
  • Safety : Adopt MSDS guidelines for sodium formate salts, including eye/skin protection and emergency procedures for accidental exposure .

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